molecular formula C8H5BrClF3 B1646981 3-Chloro-4-(trifluoromethyl)benzyl bromide CAS No. 361393-92-2

3-Chloro-4-(trifluoromethyl)benzyl bromide

Cat. No.: B1646981
CAS No.: 361393-92-2
M. Wt: 273.48 g/mol
InChI Key: DRGNXDDQVUFCEF-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H5BrClF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-chloro-4-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.

    Oxidation: The compound can be oxidized to form 3-chloro-4-(trifluoromethyl)benzaldehyde or 3-chloro-4-(trifluoromethyl)benzoic acid under appropriate conditions[][3].

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed[][3].

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives[][3].

Scientific Research Applications

Chemistry: 3-Chloro-4-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .

Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of biologically active molecules, including potential drug candidates.

Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzyl bromide
  • 3-Chloro-4-(trifluoromethyl)benzaldehyde
  • 3-Chloro-4-(trifluoromethyl)benzoic acid

Comparison: Compared to 4-(trifluoromethyl)benzyl bromide, 3-chloro-4-(trifluoromethyl)benzyl bromide has an additional chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of both chloro and trifluoromethyl groups makes it a versatile intermediate for synthesizing a wide range of compounds .

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGNXDDQVUFCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-methyl-1-trifluoromethylbenzene 26 (0.20 g, 1 mmol), N-bromosuccinimide (0.17 g, 1 mmol) and benzoyl peroxide (7.4 mg, 0.03 mmol) in carbon tetrachloride (2 mL) was heated to reflux for 2 hours. Another portion of benzoyl peroxide (20 mg, 0.08 mmol) was added. The mixture was heated to reflux for another 0.5 hours. The reaction mixture was further stirred at room temperature for 16 hours. The solid was removed by filtration. The solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica, using petroleum ether as eluent, to give 0.22 g (80%) of Compound 27.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
7.4 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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